Triethyl arsenate

Übersicht

Beschreibung

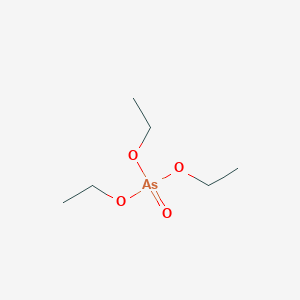

Triethyl arsenate is an organic compound with the chemical formula C6H15AsO4. It is a derivative of arsenic acid where the hydrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including the semiconductor industry and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethyl arsenate can be synthesized through the esterification of arsenic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

H3AsO4+3C2H5OH→C6H15AsO4+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial to minimize impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of arsenic.

Reduction: It can also be reduced to lower oxidation states, such as arsenic trioxide.

Substitution: The ethyl groups in this compound can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

Oxidation: Arsenic pentoxide.

Reduction: Arsenic trioxide.

Substitution: Various alkyl or aryl arsenates.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TEA is utilized as a reagent in organic synthesis. It serves as a precursor for other arsenic-containing compounds, facilitating the development of new materials and chemicals.

- Reactions Involving TEA:

- Esterification: TEA can be synthesized via the esterification of arsenic acid with ethanol, typically using sulfuric acid as a catalyst.

- Oxidation and Reduction: It can undergo oxidation to form arsenic pentoxide or reduction to yield arsenic trioxide.

Semiconductor Industry

TEA is employed as an n-type dopant in the fabrication of semiconductor devices, particularly gallium arsenide (GaAs) field-effect transistors (FETs). Doping modifies the electrical properties of materials, enhancing their conductivity.

| Application | Description |

|---|---|

| Semiconductor Doping | TEA donates electrons to increase conductivity in materials like GaAs. |

| Organic Synthesis | Used as a reagent for synthesizing various arsenic compounds. |

Toxicology Studies

TEA's biological activity has been extensively studied due to its toxicity profile. It interacts with cellular components, leading to significant biochemical effects.

- Mechanisms of Action:

- Enzyme Inhibition: TEA binds to thiol groups in enzymes, disrupting normal cellular functions.

- Induction of Oxidative Stress: This leads to cellular damage and apoptosis, making it a candidate for cancer therapy.

Potential Therapeutic Uses

Research indicates that TEA may have potential therapeutic applications in oncology due to its ability to induce apoptosis in cancer cells.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Disruption of enzyme activity through thiol binding. |

| Apoptosis Induction | Potential use in cancer treatment by promoting cell death in malignant cells. |

Case Study: Toxicity and Mechanism of Action

Research published in Toxicology Letters highlights the toxicity of TEA and its mechanism of action on cellular systems. The study found that TEA significantly inhibits mitochondrial respiration, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Study: Semiconductor Applications

In a study conducted by American Elements, TEA was shown to enhance the electrical properties of GaAs FETs when used as a doping agent. The research demonstrated improved performance metrics for devices incorporating TEA compared to those without it.

Wirkmechanismus

The mechanism of action of triethyl arsenate involves its interaction with cellular components, leading to various biochemical effects. It can inhibit enzyme activity by binding to thiol groups, disrupt cellular respiration, and induce oxidative stress. These actions result in cell death, making it a potential candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Arsenic Trioxide: Used in cancer treatment, particularly for acute promyelocytic leukemia.

Arsenic Acid: A precursor for various arsenic compounds.

Dimethyl Arsenate: Another organic arsenic compound with similar properties.

Uniqueness: Triethyl arsenate is unique due to its specific structure, which allows it to be used as a doping agent in the semiconductor industry. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis.

Biologische Aktivität

Triethyl arsenate (TEA), with the chemical formula , is an organic arsenic compound that has garnered attention in both scientific research and industrial applications. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure:

- Molecular Formula:

- CAS Number: 15606-95-8

- IUPAC Name: this compound

Synthesis:

TEA can be synthesized through the esterification of arsenic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction can be represented as follows:

The biological activity of TEA is primarily attributed to its interaction with cellular components. It exhibits several mechanisms:

- Enzyme Inhibition: TEA can inhibit the activity of various enzymes by binding to thiol groups, which disrupts normal cellular functions.

- Oxidative Stress Induction: It induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Cell Death: The compound's ability to induce apoptosis has been investigated in cancer cells, suggesting potential therapeutic applications in oncology .

Toxicity Profile

TEA is classified as a carcinogen (Category 1) and poses significant health risks upon exposure. Its toxicity is influenced by several factors:

- Oxidation State: The toxicity of arsenic compounds varies significantly with their oxidation state. Trivalent forms are generally more toxic than pentavalent forms.

- Biomethylation: TEA undergoes biomethylation in biological systems, producing metabolites that can exhibit varying degrees of toxicity. For instance, trivalent methylated species are often more toxic than their pentavalent counterparts .

Table 1: Toxicity Comparison of Arsenic Compounds

| Compound | Oxidation State | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Trivalent | High | Enzyme inhibition, oxidative stress |

| Arsenic Trioxide | Trivalent | Very High | DNA damage, apoptosis |

| Dimethyl Arsenate | Trivalent | Moderate | Enzyme inhibition |

| Methyl Arsenate | Pentavalent | Low | Less interaction with thiol groups |

Case Studies

-

Cancer Therapeutics:

Research has indicated that TEA can induce apoptosis in various cancer cell lines. For instance, studies on leukemia cells have shown that TEA's mechanism involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways . -

Environmental Impact:

A study evaluated the effects of TEA on aquatic organisms, revealing significant bioaccumulation and toxicity at elevated concentrations. This highlights concerns regarding environmental exposure and the need for careful handling in industrial applications . -

Industrial Applications:

In the semiconductor industry, TEA is utilized as a doping agent to modify electrical properties. However, its use is closely monitored due to its hazardous nature and potential health risks associated with exposure .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Triethyl arsenate undergoes rapid hydrolysis in aqueous environments due to the lability of its arsenic-oxygen bonds. Unlike phosphate triesters, which exhibit stability critical for biological molecules like DNA, arsenate triesters hydrolyze orders of magnitude faster. For example, trimethyl-arsenate has a half-life of 0.02 seconds in neutral water at ambient temperature, while dimethyl-arsenate hydrolyzes even more rapidly . This reactivity arises from a more associative hydrolysis mechanism, where nucleophilic attack at the arsenic center proceeds with minimal energy barrier .

Mechanism:

The reaction proceeds via intermediate formation of diethyl arsenate, which further degrades to monoethyl and inorganic arsenate species .

Table 1: Hydrolysis Kinetics of this compound vs. Analogous Compounds

| Compound | Half-Life (Neutral pH, 25°C) | Mechanism |

|---|---|---|

| This compound | 0.02 seconds | Associative nucleophilic substitution |

| Triethyl phosphate | ~10⁵ seconds | Dissociative pathway |

Oxidation and Reduction

The arsenic center in this compound (As⁵⁺) participates in redox reactions, shifting between trivalent and pentavalent states:

-

Oxidation : Under strong oxidizing conditions (e.g., H₂O₂, KMnO₄), this compound can form arsenic pentoxide (As₂O₅) .

-

Reduction : Reducing agents like NaBH₄ convert it to trivalent species such as triethyl arsenite (As³⁺), which are more reactive and toxic .

Example Reduction Pathway:

Trivalent metabolites like methylated arsenicals (e.g., dimethylarsinous acid) are implicated in cellular toxicity via thiol-group binding .

Substitution Reactions

This compound participates in nucleophilic substitution, where ethoxy groups are replaced by other ligands:

-

Methylation : In biological systems, methyltransferases (e.g., AS3MT) catalyze the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arsenic, forming methylated species like methylarsonate .

-

Thiol Interaction : Cellular thiols (e.g., glutathione) displace ethoxy groups, forming arsenite-glutathione complexes that inhibit enzymes .

Key Reaction :

These interactions disrupt metabolic pathways, contributing to oxidative stress and apoptosis .

Biochemical Interactions

This compound’s toxicity stems from its metabolic conversion to reactive trivalent intermediates:

-

Enzyme Inhibition : Binds to cysteine residues in proteins (e.g., pyruvate dehydrogenase), blocking catalytic activity .

-

Oxidative Stress : Generates reactive oxygen species (ROS) via Fenton-like reactions, damaging lipids, proteins, and DNA .

Table 2: Toxicity of Arsenic Compounds by Oxidation State

Environmental and Industrial Implications

Eigenschaften

IUPAC Name |

triethyl arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRFDZWQSJNJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[As](=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166036 | |

| Record name | Triethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15606-95-8 | |

| Record name | Triethyl arsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15606-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015606958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arsenic acid (H3AsO4), triethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the regulatory concerns surrounding Triethyl Arsenate?

A1: this compound is classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA). [] This classification highlights its potential risks to human health and the environment, necessitating strict regulations for its use and handling.

Q2: How reliable are computational methods for predicting the eco-environmental toxicity of this compound?

A2: While Quantitative Structure Activity Relationship (QSAR) models like ECOSAR can be helpful for predicting eco-environmental toxicity, their accuracy for this compound is limited. [] Research indicates low confidence in ECOSAR predictions for this compound, suggesting a need for further experimental validation.

Q3: How is this compound quantified in complex mixtures?

A3: Polarized energy dispersive X-ray fluorescence spectrometry (EDXRFS) can be used to determine the presence of elements like Arsenic in plastic materials. [] By measuring the Arsenic content, the amount of this compound can be estimated using conversion factors, aiding in the monitoring and control of this SVHC in various products.

Q4: What are the potential challenges in accurately determining this compound levels in consumer products?

A4: Determining this compound levels in products like plastics relies on measuring elemental Arsenic and then calculating the compound's amount using conversion factors. [] This indirect method may not always accurately reflect the actual this compound concentration, especially if other Arsenic-containing compounds are present. This highlights the need for more specific and sensitive analytical methods for accurate quantification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.